molecular formula C22H22ClN3O4 B11031459 3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide

3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide

Cat. No.: B11031459
M. Wt: 427.9 g/mol
InChI Key: UTWXVMPTXQHJEY-UHFFFAOYSA-N
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Description

3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique chemical structure, which includes a chloro-substituted benzohydrazide moiety and a pyrrolidinone ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the pyrrolidinone ring: This can be achieved through a cyclization reaction involving a suitable amine and a diketone.

    Introduction of the chloro group: Chlorination can be performed using reagents such as thionyl chloride or phosphorus pentachloride.

    Formation of the benzohydrazide moiety: This involves the reaction of a hydrazine derivative with a benzoyl chloride.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reagents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, using nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Ammonia or primary amines in anhydrous conditions.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted benzohydrazides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use as a biochemical probe to study enzyme interactions.

    Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide involves its interaction with specific molecular targets. This compound may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-chloro-N’-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N’-(2-methylpropanoyl)benzohydrazide is unique due to its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for targeted research and development in various scientific fields.

Properties

Molecular Formula

C22H22ClN3O4

Molecular Weight

427.9 g/mol

IUPAC Name

3-chloro-N'-[1-(4-methylphenyl)-2,5-dioxopyrrolidin-3-yl]-N'-(2-methylpropanoyl)benzohydrazide

InChI

InChI=1S/C22H22ClN3O4/c1-13(2)21(29)26(24-20(28)15-5-4-6-16(23)11-15)18-12-19(27)25(22(18)30)17-9-7-14(3)8-10-17/h4-11,13,18H,12H2,1-3H3,(H,24,28)

InChI Key

UTWXVMPTXQHJEY-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C(=O)CC(C2=O)N(C(=O)C(C)C)NC(=O)C3=CC(=CC=C3)Cl

Origin of Product

United States

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